Anisole, p-pentyl-
Overview
Description
Anisole, p-pentyl-, also known as 4-pentylanisole, is an organic compound with the molecular formula C12H18O. It is a derivative of anisole, where the methoxy group is attached to a benzene ring substituted with a pentyl group at the para position. This compound is a colorless liquid with a pleasant odor, often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisole, p-pentyl-, can be synthesized through the alkylation of anisole with 1-bromopentane in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of anisole, p-pentyl-, involves the O-alkylation of anisole using pentyl halides in the presence of a suitable catalyst. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.
Types of Reactions:
Oxidation: Anisole, p-pentyl-, can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction of anisole, p-pentyl-, typically targets the aromatic ring, leading to the formation of cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of 4-pentylphenol or 4-pentylquinone.
Reduction: Formation of 4-pentylcyclohexanol.
Substitution: Formation of various substituted anisole derivatives depending on the electrophile used.
Scientific Research Applications
Anisole, p-pentyl-, has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the fragrance industry for its pleasant odor and as an intermediate in the production of other aromatic compounds.
Mechanism of Action
The mechanism of action of anisole, p-pentyl-, involves its interaction with various molecular targets, primarily through its aromatic and methoxy functional groups. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Anisole (Methoxybenzene): The parent compound with a methoxy group attached to a benzene ring.
4-Methylanisole: Anisole derivative with a methyl group at the para position.
4-Ethylanisole: Anisole derivative with an ethyl group at the para position.
Uniqueness: Anisole, p-pentyl-, is unique due to the presence of a longer alkyl chain (pentyl group) at the para position, which significantly alters its physical and chemical properties compared to its shorter-chain analogs. This modification enhances its hydrophobicity and affects its reactivity and applications in various fields.
Properties
IUPAC Name |
1-methoxy-4-pentylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-7-9-12(13-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWHNBIQKCPVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342094 | |
Record name | Anisole, p-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20056-58-0 | |
Record name | Anisole, p-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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